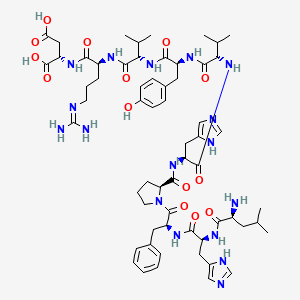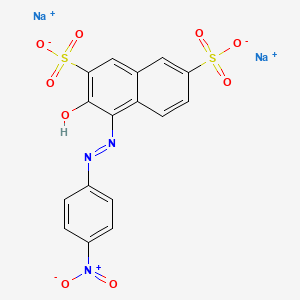
N-(2-Methoxybenzyl)butan-1-amine
Descripción general
Descripción
“N-(2-Methoxybenzyl)butan-1-amine” is an organic compound that contains a nitrogen atom . It is a versatile chemical compound widely used in scientific research, with diverse applications ranging from organic synthesis to drug discovery.
Synthesis Analysis
The synthesis of amines like “N-(2-Methoxybenzyl)butan-1-amine” can involve various methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves S N 2 reactions between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Molecular Structure Analysis
The molecular formula of “N-(2-Methoxybenzyl)butan-1-amine” is C12H19NO . Amines are made up of an sp3 hybridized nitrogen and are either alkyl substituted (alkylamines) or aryl substituted (arylamines) .Chemical Reactions Analysis
Amines, including “N-(2-Methoxybenzyl)butan-1-amine”, can undergo a variety of chemical reactions. For instance, secondary, tertiary, allylic, and benzylic amines appear to react by a mechanism that involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. Primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding . The exact physical and chemical properties of “N-(2-Methoxybenzyl)butan-1-amine” are not provided in the search results.Aplicaciones Científicas De Investigación
Ligand Design and Metal Ion Coordination
N-(2-Methoxybenzyl)butan-1-amine, and related compounds, play a crucial role in the design of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. Research indicates that such ligands, derived from the KBH4 reduction of corresponding Schiff bases, exhibit intrastrand and interstrand hydrogen-bonding capabilities, significantly influencing the coordination chemistry of these metal ions (Liu et al., 1993). These findings underscore the versatility of N-(2-Methoxybenzyl)butan-1-amine derivatives in synthesizing complex ligands for detailed metal interaction studies.
Organic Synthesis and Drug Design
In organic synthesis, derivatives of N-(2-Methoxybenzyl)butan-1-amine are involved in innovative methodologies for creating complex molecules. For instance, the carbanion-mediated oxidative deprotection of non-enolizable benzylated amides showcases a unique approach to amide dealkylation, highlighting the compound's utility in synthetic chemistry (Williams & Kwast, 1989). Such techniques are valuable for drug design, allowing for the precise modification of molecular frameworks essential for developing new therapeutic agents.
Analytical and Toxicological Studies
Analytical toxicology benefits from the study of N-(2-Methoxybenzyl)butan-1-amine derivatives, particularly in understanding the metabolic pathways of novel psychoactive substances (NPS). The identification of major Phase I metabolites of selected NPS provides insights into their biotransformation and assists in developing detection methods for these substances in biological samples, crucial for both clinical and forensic toxicology (Temporal et al., 2017). This research helps inform risk assessments and therapeutic interventions for NPS intoxication.
Material Science and Catalysis
In material science, N-(2-Methoxybenzyl)butan-1-amine derivatives facilitate the synthesis of advanced polymers and catalytic materials. The development of living polymerization techniques and the exploration of block copolymerization of alpha-olefins demonstrate the compound's contribution to creating novel materials with specific properties (Tshuva et al., 2001). Such advancements have significant implications for various industries, including pharmaceuticals, plastics, and coatings.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGPPFYKDTUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405996 | |
| Record name | N-(2-Methoxyphenylmethyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)butan-1-amine | |
CAS RN |
893611-23-9 | |
| Record name | N-(2-Methoxyphenylmethyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)



